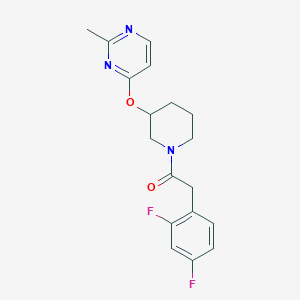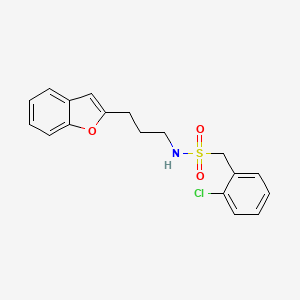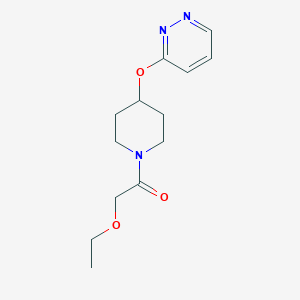
2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, also known as JNJ-10181457, is a small molecule inhibitor that has been studied for its potential therapeutic application in various diseases. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2005. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Applications De Recherche Scientifique
Improving Learning and Memory Dysfunction
2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone derivatives have been investigated for their potential to improve learning and memory dysfunction. Research on derivatives such as 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy]ethyl and 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone showed significant efficacy in enhancing learning and memory in mice models. These compounds were found to reduce error frequency and prolong latency in darkness avoidance tests, and shorten arrival time in water maze tests, indicating their potential in improving cognitive functions (Zhang Hong-ying, 2012).
Antimicrobial Activity
The synthesis of new pyridine derivatives, including those related to 2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These findings suggest the utility of such compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance efficacy (Patel, Agravat, & Shaikh, 2011).
Analgesic and Antiparkinsonian Activities
Derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine have displayed promising analgesic and antiparkinsonian activities. These compounds, by virtue of their structural diversity, have been compared favorably to standard drugs such as Valdecoxib® and Benzatropine®, suggesting their potential in treating pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Hydrogen-bonding Patterns in Enaminones
The study of hydrogen-bonding patterns in enaminones, including derivatives similar to 2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, reveals significant insights into their structural properties. These patterns play a crucial role in determining the stability and reactivity of such compounds, influencing their potential applications in medicinal chemistry and material science (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis of Zwitterionic Pyridazine Derivatives
The synthesis of zwitterionic pyridazine derivatives from compounds including ethyl 2-piperidine-carboxylate demonstrates innovative approaches to creating heterocyclic compounds with unique properties. Such compounds have applications in various fields, including pharmaceuticals and materials science, due to their unique chemical behavior (Yamazaki, Nagata, Nohara, & Urano, 1971).
Propriétés
IUPAC Name |
2-ethoxy-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-18-10-13(17)16-8-5-11(6-9-16)19-12-4-3-7-14-15-12/h3-4,7,11H,2,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAIOYLOUOCFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)OC2=NN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2692548.png)
![5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2692549.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)
![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2692553.png)
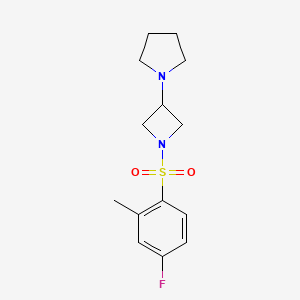
![N-(4-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2692556.png)
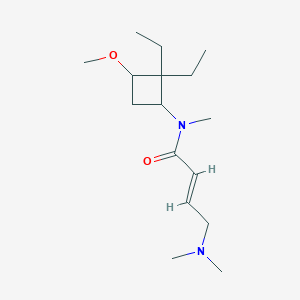
![Methyl (3S,4S)-4-phenyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2692562.png)
![6-[5-(3-Fluoro-4-methylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692563.png)
